(2,6-Dimethylmorpholin-4-yl)(4-ethoxyphenyl)methanone
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Overview
Description
(2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33214 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with two methyl groups at positions 2 and 6, and a phenyl ring substituted with an ethoxy group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE: can be compared with other similar compounds, such as:
(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: This compound has a similar morpholine ring but with different substituents on the phenyl ring.
2,6-DIMETHYLMORPHOLINE: A simpler compound with only the morpholine ring and methyl groups.
The uniqueness of (2,6-DIMETHYLMORPHOLINO)(4-ETHOXYPHENYL)METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C15H21NO3/c1-4-18-14-7-5-13(6-8-14)15(17)16-9-11(2)19-12(3)10-16/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI Key |
FBZIKFUHVPMRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC(OC(C2)C)C |
Origin of Product |
United States |
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